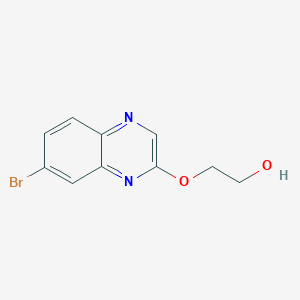![molecular formula C23H21BrO B1529731 Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris- CAS No. 510730-18-4](/img/structure/B1529731.png)
Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-
Vue d'ensemble
Description
“Benzene, 1,1’,1’'-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-” is a colorless liquid that is widely used in various fields of research and industry. It has three bromo substituents around an aromatic ring that can be used as a cross-linker . It is mainly utilized in the synthesis of ligands and dendrimeric monomers .
Synthesis Analysis
1,3,5-Tris (bromomethyl)benzene can be crosslinked with triptycene monomers by using Friedel-Crafts alkylation reaction to form microporous polymers for selective adsorption of CO2 and H2 .Molecular Structure Analysis
The molecular formula of “Benzene, 1,1’,1’'-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-” is C23H21BrO, and its molecular weight is 393.3 g/mol.Chemical Reactions Analysis
The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution . To explain this, a third mechanism for nucleophilic substitution has been proposed .Physical And Chemical Properties Analysis
Benzene belongs to the family of aromatic hydrocarbons which are nonpolar molecules and are usually colorless liquids or solids with a characteristic aroma . Benzene being non-polar is immiscible with water but is readily miscible with organic solvents .Applications De Recherche Scientifique
Increased Mitochondrial DNA Copy Number and Epigenetic Changes
Benzene exposure, even at low levels, is associated with increased blood mitochondrial DNA copy number (mtDNAcn), reflecting potential mitochondrial DNA damage and dysfunction. This increase in mtDNAcn could serve as a biomarker for biological oxidative responses to low-level benzene exposure, indicating a mechanism through which benzene induces oxidative damage. Additionally, benzene exposure is linked to changes in DNA methylation patterns, including global hypomethylation and gene-specific hypermethylation/hypomethylation, suggesting epigenetic modifications as a potential pathway for benzene-induced health effects (Carugno et al., 2011) (Bollati et al., 2007).
Hematological Alterations and Markers of B-Cell Activation
Exposure to benzene, even at levels not traditionally associated with health risks, can lead to hematotoxicity. This includes alterations in cell types derived from myeloid progenitor cells, such as granulocytes and platelets, and changes in lymphoid cell types, including B cells and CD4+ T cells. These hematological changes are consistent with the known risks of benzene exposure, including myeloid leukemia and potentially non-Hodgkin lymphoma, highlighting the importance of monitoring and mitigating benzene exposure in occupational settings (Bassig et al., 2016).
Genetic Susceptibility to Benzene Hematotoxicity
Research suggests that genetic polymorphisms in genes involved in benzene metabolism and DNA repair mechanisms, such as EPHX1 and NQO1, may influence individual susceptibility to benzene-induced hematotoxicity. These findings underscore the need for personalized approaches to assess and manage benzene exposure risks, taking into account genetic variability among individuals (Xing et al., 2013).
Environmental and Occupational Exposure Assessment
Studies on environmental phenols and their precursors, including benzene, in pregnant women and workers highlight the significance of assessing exposure to these compounds through both environmental monitoring and biological markers. Such assessments can help in understanding the extent of exposure and its potential health implications, especially in vulnerable populations like pregnant women and occupational groups with high exposure risks (Mortensen et al., 2014).
Mécanisme D'action
Safety and Hazards
The product is not intended for human or veterinary use. It is for research use only.
Orientations Futures
Propriétés
IUPAC Name |
[2-(bromomethyl)prop-2-enoxy-diphenylmethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrO/c1-19(17-24)18-25-23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16H,1,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNSSGVJTRUXHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529648.png)
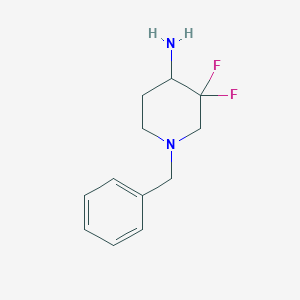

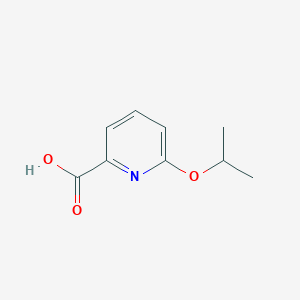
![7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one](/img/structure/B1529658.png)
![Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1529659.png)
![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1529661.png)
![8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1529663.png)
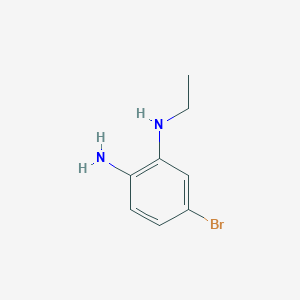
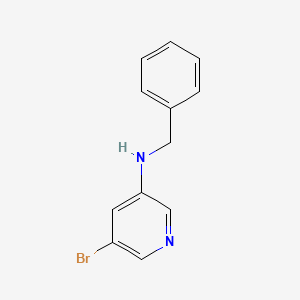
![[4-(4-Bromophenyl)-tetrahydropyran-4-yl]-methanol](/img/structure/B1529667.png)

